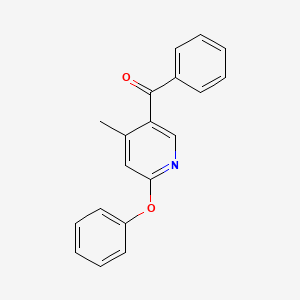

(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone

Description

(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone (CAS 17738-45-3) is a methanone derivative featuring a pyridine core substituted with a methyl group at position 4, a phenoxy group at position 6, and a phenyl ketone moiety at position 3. Its molecular formula is C₁₉H₁₅NO₂ (molecular weight: 289.33 g/mol).

Properties

Molecular Formula |

C19H15NO2 |

|---|---|

Molecular Weight |

289.3 g/mol |

IUPAC Name |

(4-methyl-6-phenoxypyridin-3-yl)-phenylmethanone |

InChI |

InChI=1S/C19H15NO2/c1-14-12-18(22-16-10-6-3-7-11-16)20-13-17(14)19(21)15-8-4-2-5-9-15/h2-13H,1H3 |

InChI Key |

GTMJLDPRNSAFNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone typically involves the reaction of 4-methyl-6-phenoxypyridine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone exhibit significant anticancer properties. For instance, derivatives of phenoxypyridine have been studied for their ability to inhibit the growth of cancer cells, particularly in acute myelogenous leukemia (AML). A notable study demonstrated that a compound with a related structure showed an IC50 value of 7.2 nM against AML cells, indicating potent antileukemic activity while maintaining low toxicity towards non-cancerous cells .

Enzyme Inhibition

This compound has also been linked to the inhibition of specific enzymes involved in steroid metabolism. For example, it has been shown to inhibit the enzymatic activity of the aldo-keto reductase family, which plays a crucial role in the metabolism of steroid hormones. Such inhibition can have therapeutic implications for conditions influenced by steroid metabolism, including gynecological disorders and certain cancers .

Agricultural Applications

Herbicide Safeners

In agricultural research, derivatives related to (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone have been evaluated as potential safeners for crops. A study highlighted that certain phenoxypyridine derivatives could protect maize from herbicide toxicity by enhancing the plant's detoxification mechanisms against harmful herbicides like fomesafen. The compound exhibited a recovery rate of growth indices exceeding 72% when used in conjunction with fomesafen, demonstrating its potential as a crop protection agent .

Biochemical Research

Molecular Docking Studies

Molecular docking studies have been employed to explore the binding interactions of (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone with various biological targets. These studies suggest that modifications to the compound can enhance its binding affinity and biological activity. For instance, adding hydrophobic substituents has been shown to improve interactions with target proteins significantly .

Data Tables

Case Studies

-

Anticancer Efficacy in AML

A compound structurally related to (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone was tested against AML cell lines and showed significant pro-differentiating abilities with low cytotoxicity on non-cancerous cells, highlighting its therapeutic potential in oncology . -

Herbicide Detoxification

In trials involving maize treated with phenoxypyridine derivatives, significant improvements in growth recovery and detoxification of fomesafen were observed, suggesting practical applications in agricultural settings .

Mechanism of Action

The mechanism of action of (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Methanone Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s methyl (electron-donating) and phenoxy (moderately electron-withdrawing) groups contrast with analogs like (±)-5, which features a strongly electron-withdrawing fluoroethoxy group. Such differences influence reactivity, solubility, and binding affinities .

Physicochemical Properties

Table 2: Calculated Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 289.33 | ~3.2 | <0.1 (low) |

| (±)-5 () | 395.47 | ~4.1 | <0.01 (very low) |

| Compound | 378.37 | ~2.8 | ~0.5 (moderate) |

Analysis :

- The target compound’s lower molecular weight (289.33 vs. 395.47 in (±)-5) may improve bioavailability.

- The difluoromethoxy group in ’s compound enhances polarity, increasing water solubility compared to the target compound’s phenoxy group .

Biological Activity

(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly as an inhibitor of specific enzymes. This article reviews the current knowledge regarding its biological activity, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a pyridine ring substituted with a phenoxy group and a phenyl group, which may influence its interactions with biological targets.

Enzyme Inhibition

Recent studies have focused on the compound's ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the metabolism of endocannabinoids. Inhibition of MAGL can lead to increased levels of 2-arachidonoylglycerol, which has implications for pain relief and anti-inflammatory effects.

In Vitro Studies:

The compound was evaluated for its inhibitory activity against human MAGL using spectrophotometric methods. The results indicated that it possesses significant inhibitory effects, with an IC50 value indicating potency comparable to known inhibitors.

| Compound | IC50 (nM) | Selectivity over FAAH (IC50) |

|---|---|---|

| (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone | 133.9 | 5.9 μM |

| Compound 10c | 124.6 | >10 μM |

| Compound 11b | 13.1 | >10 μM |

The data suggest that structural modifications enhance the compound's selectivity and potency against MAGL compared to fatty acid amide hydrolase (FAAH) inhibitors .

The mechanism by which (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone inhibits MAGL involves binding interactions that stabilize the enzyme-inhibitor complex. Molecular docking studies have shown that key interactions include hydrogen bonding and hydrophobic contacts with amino acid residues in the active site of MAGL .

Case Study 1: Pain Management

A study investigated the analgesic properties of this compound in animal models. The results demonstrated significant pain relief comparable to standard analgesics, supporting its potential use in pain management therapies.

Case Study 2: Anti-inflammatory Effects

In another study, the compound was tested for anti-inflammatory effects in vitro using human cell lines. It exhibited a dose-dependent reduction in pro-inflammatory cytokine production, indicating its potential utility in treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are effective for preparing (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, introducing the phenoxy group to a pyridine scaffold may involve reacting a halogenated pyridine precursor with phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Post-synthesis purification via column chromatography and recrystallization ensures high purity. Structural validation requires ¹H/¹³C NMR (e.g., δ4.7 for alkyne protons) and FT-IR (e.g., C=O stretch at ~1,650–1,700 cm⁻¹) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.

- X-ray crystallography : Use SHELXL for refinement to determine bond lengths/angles and validate stereochemistry .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight.

Cross-reference spectral data with NIST Chemistry WebBook entries for analogous methanone derivatives .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use TGA/DSC to identify decomposition temperatures.

- Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC.

- Humidity : Store in desiccators with silica gel; assess hygroscopicity by Karl Fischer titration.

Optimal storage: −20°C in amber vials under inert gas (Ar/N₂) to prevent oxidation .

Advanced Research Questions

Q. How can contradictory spectroscopic or crystallographic data be resolved?

- Methodological Answer : Contradictions often arise from polymorphism or solvent inclusion. Strategies include:

- Multiple crystallization trials : Vary solvents (e.g., EtOH vs. hexane) to isolate polymorphs.

- DFT calculations : Compare experimental NMR/IR with computed spectra (B3LYP/6-31G* basis set) to identify conformational discrepancies .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for twinned macromolecular crystals .

Q. What computational approaches are suitable for predicting reactivity or binding affinity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases) to predict binding modes.

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. fluoro groups) with activity using descriptors like logP and HOMO/LUMO energies .

- MD simulations : Assess conformational flexibility in solution (GROMACS/AMBER) to refine pharmacophore models.

Q. How to design experiments for studying substituent effects on biological activity?

- Methodological Answer :

- SAR series : Synthesize analogs varying substituents (e.g., 4-methyl → 4-fluoro) and test in vitro (e.g., enzyme inhibition assays).

- Controlled conditions : Maintain consistent cell lines/pH/temperature to isolate substituent effects.

- Analytical validation : Use LC-MS to quantify metabolite formation in pharmacokinetic studies .

Q. What strategies optimize yield in multi-step syntheses of derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) to identify optimal conditions.

- In-line monitoring : Use ReactIR or PAT tools to track intermediate formation.

- Green chemistry : Replace toxic solvents (DMF → CPME) and employ microwave-assisted synthesis to reduce reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.